5-Bromo-4-Methyl-2-Nitropyridine

Catalog No.
S988607
CAS No.
1225278-70-5
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-Methyl-2-Nitropyridine

CAS Number

1225278-70-5

Product Name

5-Bromo-4-Methyl-2-Nitropyridine

IUPAC Name

5-bromo-4-methyl-2-nitropyridine

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3

InChI Key

OZAONQSRAXEGMW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NC=C1Br)[N+](=O)[O-]

5-Bromo-4-Methyl-2-Nitropyridine is a chemical compound with the molecular formula C₆H₅BrN₂O₂. It features a pyridine ring that is substituted at the 5-position with a bromo group, at the 4-position with a methyl group, and at the 2-position with a nitro group. This unique arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

Due to its functional groups. Notably, it can undergo:

  • Nitration: The compound can be nitrated further to introduce additional nitro groups.
  • Suzuki–Miyaura Coupling: This reaction is significant for forming carbon-carbon bonds, making it valuable in synthesizing complex organic molecules .
  • Oxidation Reactions: It can be oxidized to form different derivatives, which may have distinct biological activities.

Several methods exist for synthesizing 5-Bromo-4-Methyl-2-Nitropyridine:

  • Nitration of Pyridine N-Oxide: This involves treating pyridine N-oxide with concentrated nitric and sulfuric acids to yield 4-nitropyridine N-oxide, followed by bromination.
  • Bromination of 2-Aminopyridine: Conducted in acetonitrile at low temperatures (0-5 °C), this method allows for selective substitution at the desired positions on the pyridine ring .
  • Oxidative Methods: Utilizing hydrogen peroxide for oxidation of amine precursors has been reported, which can yield 5-Bromo-4-Methyl-2-Nitropyridine with good efficiency .

5-Bromo-4-Methyl-2-Nitropyridine has diverse applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting specific kinases.
  • Organic Synthesis: The compound is used as a building block in constructing more complex organic molecules through coupling reactions .

Studies have indicated that 5-Bromo-4-Methyl-2-Nitropyridine interacts with biological systems through various mechanisms:

  • Enzyme Inhibition: It has been noted for inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Toxicological Studies: Research has shown that exposure can lead to serious health concerns such as oxidative stress and cellular damage due to its reactive nature .

Several compounds share structural similarities with 5-Bromo-4-Methyl-2-Nitropyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-3-methyl-5-nitropyridine23132-21-00.83
2-Bromo-5-methyl-4-nitropyridine66092-62-40.82
2-Bromo-6-methyl-5-nitropyridine22282-96-80.80
4-Methyl-5-nitropyridin-2-amine21901-40-60.83
2-Amino-5-bromo-4-methyl-3-nitropyridineNot AvailableSimilar properties but distinct structure

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 5-Bromo-4-Methyl-2-Nitropyridine within this class of compounds .

XLogP3

2.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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